molecular formula C18H20ClN3O3 B8629739 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide

Cat. No.: B8629739
M. Wt: 361.8 g/mol
InChI Key: JPNJQONSJBDKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, and a benzamide moiety substituted with diisopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a halogenated pyridine derivative with an appropriate amine. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium acetate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridines.

    Reduction: Amino derivatives.

    Oxidation: Oxidized benzamides.

Scientific Research Applications

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to the active site, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of diisopropyl groups on the benzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other nitropyridine derivatives .

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C18H20ClN3O3/c1-11(2)21(12(3)4)18(23)14-8-6-5-7-13(14)17-15(22(24)25)9-10-16(19)20-17/h5-12H,1-4H3

InChI Key

JPNJQONSJBDKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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